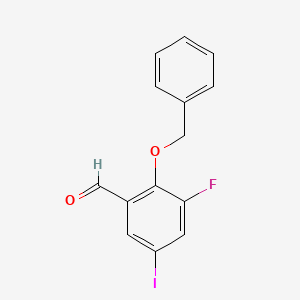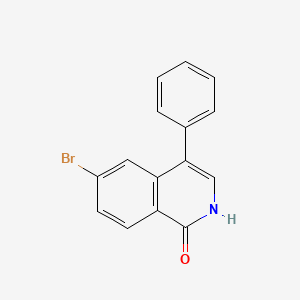![molecular formula C12H14N2O3 B14768948 1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione is a heterocyclic compound with a unique structure that combines a hexahydropyrimidine ring with a methoxymethyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines. The reaction is carried out in boiling methanol or pyridine, resulting in the formation of hexahydropyrimidine derivatives . The process involves heating the reactants at a specific ratio in the presence of a solvent, leading to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the phenyl ring or the hexahydropyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound may be explored for its pharmacological properties, including potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Hexahydropyrimidine Derivatives: Compounds with similar hexahydropyrimidine structures exhibit a range of biological activities, including antitumor and antibacterial properties.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds are known for their antitumor activity and potential as PARP-1 inhibitors.
N-Substituted Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives: These compounds have been studied for their antioxidant properties.
Uniqueness: 1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione is unique due to its specific substitution pattern and the combination of the hexahydropyrimidine ring with a methoxymethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
1-[4-(methoxymethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-9-2-4-10(5-3-9)14-7-6-11(15)13-12(14)16/h2-5H,6-8H2,1H3,(H,13,15,16) |
Clave InChI |
JHDGCBMQVKWCJB-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=C(C=C1)N2CCC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B14768872.png)



![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)
![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)





![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)

